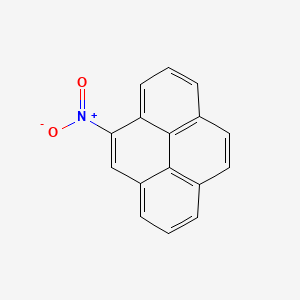
Thujaplicatin methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Thujaplicatintrimethyl ether is a chemical compound belonging to the class of organic compounds known as ethers. Ethers are characterized by an oxygen atom bonded to two alkyl or aryl groups. This particular compound is derived from thujaplicatin, a naturally occurring lignan found in certain plant species.
Scientific Research Applications
(-)-Thujaplicatintrimethyl ether has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-thujaplicatintrimethyl ether typically involves the methylation of thujaplicatin. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide under basic conditions . Another method involves the use of methyl iodide and a base such as potassium carbonate to methylate the hydroxyl groups of thujaplicatin .
Industrial Production Methods
Industrial production of ethers often employs large-scale Williamson ether synthesis due to its efficiency and scalability. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
(-)-Thujaplicatintrimethyl ether undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Hydroiodic acid (HI), hydrobromic acid (HBr)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkyl halides
Mechanism of Action
The mechanism of action of (-)-thujaplicatintrimethyl ether involves its interaction with various molecular targets and pathways. The compound is known to exert its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Antimicrobial Activity: Disrupting the cell membrane of microorganisms, leading to cell lysis.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Diethyl Ether: Commonly used as a solvent and anesthetic.
Dimethyl Ether: Used as a propellant and refrigerant.
Methyl Tert-Butyl Ether (MTBE): Used as a gasoline additive to improve combustion efficiency.
Uniqueness
(-)-Thujaplicatintrimethyl ether is unique due to its natural origin and specific biological activities. Unlike simple ethers like diethyl ether and dimethyl ether, which are primarily used as solvents, (-)-thujaplicatintrimethyl ether has potential therapeutic applications and exhibits significant biological activity .
Properties
CAS No. |
6512-67-0 |
|---|---|
Molecular Formula |
C21H24O7 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(3S,4S)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C21H24O7/c1-25-17-8-12(4-5-16(17)22)6-14-11-28-21(24)15(14)7-13-9-18(26-2)20(23)19(10-13)27-3/h4-5,8-10,14-15,22-23H,6-7,11H2,1-3H3/t14-,15+/m1/s1 |
InChI Key |
XMLWGUKRPGLJGA-CABCVRRESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C[C@H]2[C@@H](COC2=O)CC3=CC(=C(C=C3)O)OC |
SMILES |
COC1=CC(=CC(=C1O)OC)CC2C(COC2=O)CC3=CC(=C(C=C3)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2C(COC2=O)CC3=CC(=C(C=C3)O)OC |
| 6512-67-0 | |
Synonyms |
thujaplicatin methyl ether |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


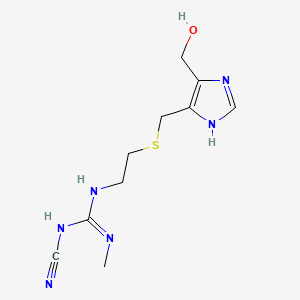
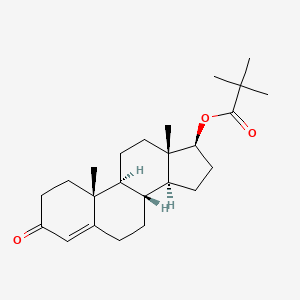

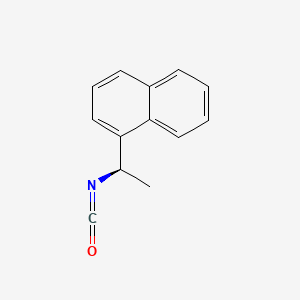
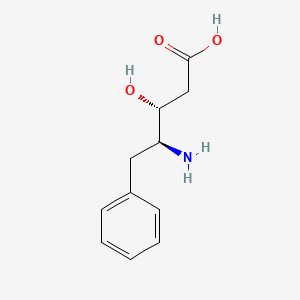
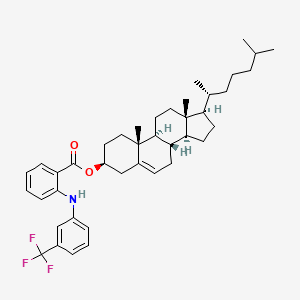
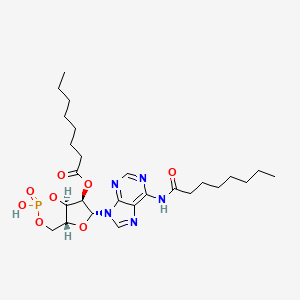
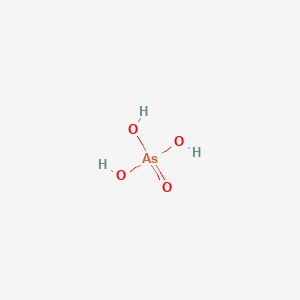
![10-[4-(Dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-6-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-2-methyloxan-3-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1202636.png)



